

Mivotilate mechanism of action in liver cells

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Compound of Interest

Compound Name: Mivotilate

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An In-depth Technical Guide on the Core Mechanism of Action of **Mivotilate** (MIV-818) in Liver Cells

Disclaimer: The term "**mivotilate**" did not yield specific results in scientific literature. However, the context of the query strongly suggests an interest in MIV-818, a liver-targeted prodrug of troxacitabine currently under investigation for the treatment of liver cancer. This document will focus on the mechanism of action and available data for MIV-818.

Introduction

MIV-818 is a novel, orally administered nucleotide prodrug designed for the targeted treatment of liver cancers, including hepatocellular carcinoma (HCC).[1][2][3] Its design aims to concentrate the cytotoxic effects within the liver, thereby minimizing systemic toxicity and offering a more favorable therapeutic window.[2][3] MIV-818 is a prodrug of troxacitabine, a dioxolane nucleoside analog that has demonstrated potent antitumor activity.[1][4] Clinical investigations are ongoing to evaluate the safety and efficacy of MIV-818, both as a monotherapy and in combination with other standard-of-care treatments for liver cancer.[5][6]

Core Mechanism of Action in Liver Cells

The mechanism of action of MIV-818 in liver cancer cells is a multi-step process that begins with its preferential activation in hepatocytes and culminates in tumor cell death.

Liver-Targeted Bioactivation

MIV-818 is engineered for selective activation within the liver.^[7] As a nucleotide prodrug, it is designed to be efficiently taken up and metabolized by liver cells.^[2] Inside the hepatocytes, MIV-818 undergoes enzymatic conversion to its active form, troxacitabine-triphosphate (TRX-TP).^{[1][3]} This liver-centric activation is a key feature, intended to achieve high concentrations of the active cytotoxic agent directly at the tumor site while limiting exposure to other tissues.^{[2][3]}

DNA Chain Termination and Damage

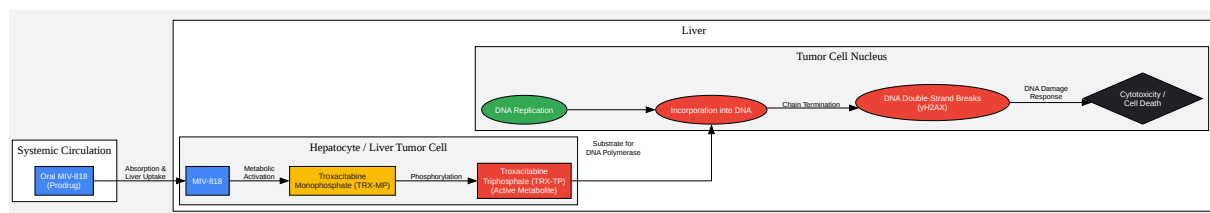
The active metabolite, TRX-TP, is a structural analog of natural deoxynucleotides. During DNA replication in rapidly dividing cancer cells, DNA polymerases incorporate TRX-TP into the growing DNA strand.^[2] Troxacitabine possesses an unnatural L-configuration, which, upon incorporation, acts as a chain terminator, halting further DNA synthesis.^{[4][8]} This disruption of DNA replication leads to the formation of DNA double-strand breaks.^[2]

Induction of Cytotoxicity

The accumulation of DNA double-strand breaks triggers a cellular DNA damage response.^[2] In cancer cells, this extensive and irreparable DNA damage ultimately leads to cytotoxicity and cell death.^[2] Preclinical and clinical studies have confirmed this mechanism by observing significant DNA damage markers, such as the phosphorylation of histone H2AX (γ H2AX), specifically in tumor tissue following MIV-818 treatment, with minimal to no damage detected in surrounding healthy liver tissue.^{[2][7][9]}

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed mechanism of action of MIV-818 from administration to the induction of cancer cell death.



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Caption: Mechanism of action of MIV-818 in liver cancer cells.

Quantitative Preclinical Data

The following table summarizes key in vitro data for MIV-818 from a presented study.^[1]

Parameter	Cell Line	Value	Description
EC50	Hep3B	0.029 μ M	Potency in inhibiting hepatocellular carcinoma cell line growth.
Metabolic Stability	Human Hepatocytes	>100 μ L/min/ 10^6 cells	High rate of metabolism in liver cells, indicating efficient conversion to the active form.
Blood Stability	Rat Blood	Unstable	Demonstrates instability in blood, contributing to reduced systemic exposure.

Experimental Protocols

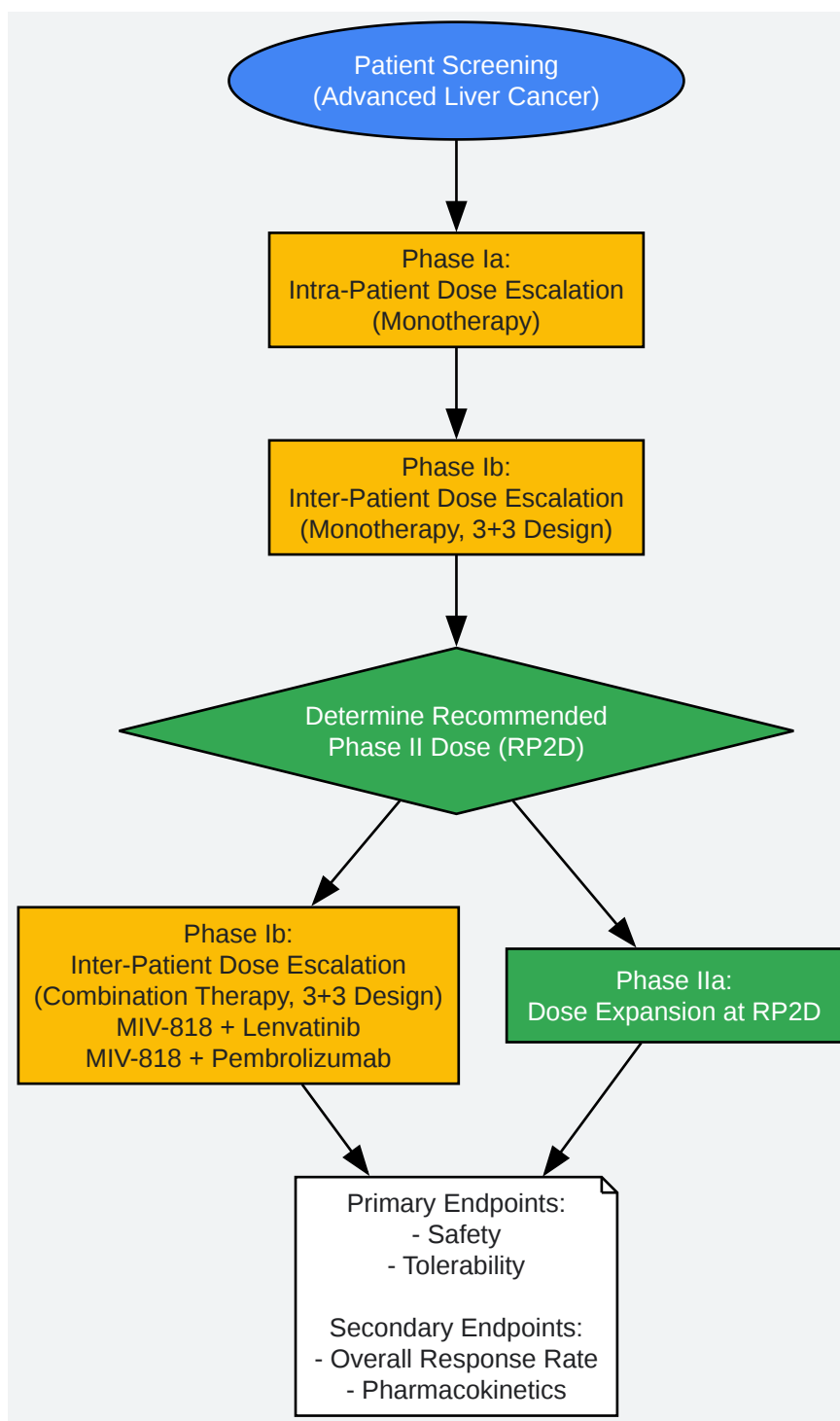
Clinical Trial Protocol: Phase I/II Study of MIV-818 (NCT03781934)

This is an open-label, multicenter, dose-escalation, and expansion study designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of MIV-818.[\[6\]](#)

- Phase Ia (Completed): Intra-patient dose escalation of MIV-818 monotherapy to determine the safety and tolerability profile.[\[7\]](#)
- Phase Ib: Inter-patient dose escalation (3+3 design) of MIV-818 monotherapy to establish the recommended Phase II dose. This phase also includes cohorts for MIV-818 in combination with lenvatinib or pembrolizumab.[\[5\]](#)[\[6\]](#)
- Phase IIa: Dose expansion to further evaluate the safety and efficacy of MIV-818 at the recommended dose.[\[6\]](#)

- Patient Population: Adults with advanced, inoperable hepatocellular carcinoma, intrahepatic cholangiocarcinoma, or liver metastases from solid tumors who have progressed on standard therapies.[\[6\]](#)[\[9\]](#)
- Primary Outcome Measures: Safety and tolerability, incidence of dose-limiting toxicities.[\[9\]](#)
- Secondary Outcome Measures: Overall response rate (RECIST v1.1), pharmacokinetics of MIV-818 and its metabolites.[\[2\]](#)[\[9\]](#)
- Exploratory Measures: Pharmacodynamic effects in on-treatment liver biopsies, including assessment of DNA damage.[\[2\]](#)[\[9\]](#)

The following diagram outlines the workflow of this clinical trial.



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Caption: Clinical trial workflow for the MIV-818 Phase I/II study.

Preclinical Pharmacodynamic Assessment

- In Vivo Xenograft Models: Nude mice with subcutaneous Hep3B or Huh7 hepatocellular carcinoma xenografts were administered MIV-818 or troxacitabine.[3]
- Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to quantify MIV-818 and its metabolites in tissue samples.[3]
- Immunohistochemistry: Quantitative immuno-fluorescent histology was employed to assess pharmacodynamic markers in tumor tissue.[3]
 - DNA Damage: Staining for phosphorylated histone H2AX (γH2AX).[3]
 - Cell Proliferation: Staining for Bromodeoxyuridine (BrdU) incorporation.[3]
 - Hypoxia: Staining for pimonidazole to evaluate drug distribution in hypoxic tumor regions. [3]

Conclusion

MIV-818 represents a promising, liver-targeted therapeutic strategy for hepatocellular carcinoma and other liver-centric malignancies. Its mechanism of action, centered on selective intrahepatic activation to a DNA chain-terminating nucleotide, has been supported by both preclinical data and early-phase clinical trial results. The ongoing clinical development, particularly in combination with established anticancer agents, will be crucial in determining its ultimate role in the treatment of liver cancer.

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